HOCPCA

描述

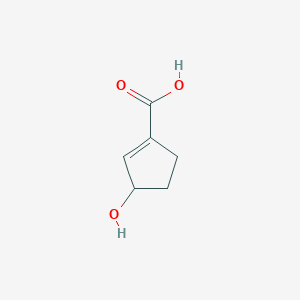

Structure

3D Structure

属性

CAS 编号 |

867178-11-8 |

|---|---|

分子式 |

C6H8O3 |

分子量 |

128.13 g/mol |

IUPAC 名称 |

3-hydroxycyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h3,5,7H,1-2H2,(H,8,9) |

InChI 键 |

VKJGQKRRULDFCI-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=CC1O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-hydroxycyclopent-1-enecarboxylic acid HOCPCA |

产品来源 |

United States |

Foundational & Exploratory

HOCPCA: A Novel Neuroprotective Agent Targeting CaMKIIα

An In-depth Technical Guide on the Mechanism of Action of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-hydroxycyclopent-1-enecarboxylic acid (this compound) is a selective, brain-penetrant small molecule that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and glaucoma. Its primary mechanism of action involves binding to the central hub domain of the α isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a key mediator of pathological calcium signaling in neurons. Under excitotoxic conditions, such as those occurring during a stroke or in neurodegenerative diseases, CaMKIIα becomes aberrantly activated. This compound stabilizes the CaMKIIα holoenzyme, normalizing its pathological signaling without affecting its physiological functions. This modulation of CaMKIIα leads to a cascade of downstream effects, including the reduction of neuroinflammation and oxidative stress, ultimately preserving neuronal integrity and function. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols underpinning the neuroprotective action of this compound.

Core Mechanism of Action: Targeting the CaMKIIα Hub Domain

The cornerstone of this compound's neuroprotective effect is its specific interaction with CaMKIIα.[1] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound binds to a distinct site on the hub domain of CaMKIIα, which is responsible for the assembly of the holoenzyme complex.[2][3]

Under pathological conditions like ischemia, excessive glutamate (B1630785) release leads to a massive influx of Ca²⁺ into neurons.[4][5] This triggers the over-activation and autophosphorylation of CaMKIIα at the threonine 286 position (pThr286), leading to persistent, Ca²⁺-independent activity.[3][6] This aberrant signaling contributes to neuronal death pathways. Furthermore, ischemia can induce the calpain-mediated cleavage of CaMKIIα, generating a constitutively active kinase fragment that exacerbates neurotoxicity.[3]

This compound intervenes by binding to the CaMKIIα hub domain, which is believed to stabilize the oligomeric state of the enzyme.[2][6] This allosteric modulation does not inhibit the normal, physiological activity of CaMKIIα but rather normalizes its aberrant signaling during pathological states.[2][3] Specifically, this compound has been shown to reverse the ischemia-induced decrease in cytosolic pThr286 levels and downregulate the formation of the constitutively active CaMKIIα fragment.[3]

Signaling Pathways

The neuroprotective effects of this compound can be understood through the following signaling pathways:

Quantitative Data

The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke

| Parameter | Model | Treatment | Outcome | p-value | Reference |

| Infarct Volume | dMCAO (mice) | 175 mg/kg this compound vs. saline (30 min post-stroke) | 26% reduction (12.3 ± 6.2 mm³ vs. 16.6 ± 5.9 mm³) | p = 0.0485 | [3] |

| Sensorimotor Function | dMCAO (mice) | 175 mg/kg this compound vs. saline (30 min post-stroke) | Alleviated grip strength asymmetry | p = 0.0129 (saline vs. baseline) | [3] |

| Inflammatory Gene Expression | dMCAO & Thromboembolic stroke (mice) | 175 mg/kg this compound vs. saline | Reduced mRNA expression of TNFα, Iba1, and CD68 | Not specified | [3] |

Table 2: Neuroprotective Effects of this compound in Experimental Glaucoma

| Parameter | Model | Treatment | Outcome | p-value | Reference |

| RGC Survival | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | 58% restoration of CaMKIIα+ cells | < 0.05 | [1] |

| RGC Subtype Preservation | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | Restored CaMKIIα+/CaMKIIβ+ cells from 83.33% to 97.73% | < 0.05 | [1] |

| Microglia Activation | Ex vivo retinal explants (high pressure) | This compound (100 nM) vs. high pressure alone | Reduced Iba1+ area and density | < 0.05 | [1] |

| RGC Survival (Oxidative Stress) | Ex vivo retinal explants (300 µmol/L H₂O₂) | This compound (100 nM) vs. H₂O₂ alone | Mitigated RGC loss | < 0.05 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the neuroprotective mechanism of this compound.

In Vivo Models of Ischemic Stroke

-

Permanent Distal Middle Cerebral Artery Occlusion (dMCAO): Male mice are anesthetized, and the distal part of the middle cerebral artery is permanently occluded by electrocoagulation. This model produces a consistent infarct in the cortex.[3]

-

Thromboembolic Stroke: A fibrin-rich clot is formed in the middle cerebral artery by in-situ injection of thrombin. This model allows for the study of neuroprotective agents in combination with thrombolytic therapies like tPA.[3]

-

Treatment: this compound (175 mg/kg) or saline is administered intraperitoneally 30 minutes after the induction of stroke.[3]

-

Endpoint Analysis:

-

Biochemical Analysis: Brains are harvested 2 hours post-stroke. Peri-infarct tissue is dissected, and subcellular fractionation is performed to isolate membrane and cytosolic fractions for Western blot analysis of CaMKIIα and its phosphorylated forms.[3]

-

Histological and Functional Analysis: At 3 days post-stroke, infarct volume is assessed by cresyl violet staining. Sensorimotor function is evaluated using tests such as the grip strength test. Gene expression of inflammatory markers is quantified by qPCR.[3]

-

Ex Vivo Model of Experimental Glaucoma

-

Retinal Explant Culture: Retinas are dissected from euthanized mice, sectioned into quadrants, and cultured on Millipore filters with the ganglion cell layer facing up. The culture medium is DMEM/F12 supplemented with insulin, penicillin, and streptomycin.[1]

-

Induction of Pathology: To mimic glaucomatous conditions, retinal explants are subjected to either elevated hydrostatic pressure (60 mmHg) or oxidative stress (300 µmol/L H₂O₂) for 24 hours.[1]

-

Treatment: this compound is added to the culture medium at various concentrations (1 nM to 1 µM) during the 24-hour incubation period.[1]

-

Endpoint Analysis: After incubation, retinal explants are fixed with 4% paraformaldehyde. Immunohistochemistry is performed using antibodies against RBPMS (a marker for retinal ganglion cells), CaMKIIα, CaMKIIβ, and Iba1 (a marker for microglia). The number of surviving RGCs and the extent of microglia activation are quantified using confocal microscopy.[1]

Conclusion and Future Directions

This compound represents a promising neuroprotective agent with a novel mechanism of action centered on the allosteric modulation of CaMKIIα. By selectively stabilizing the CaMKIIα holoenzyme under pathological conditions, this compound effectively mitigates the downstream effects of excitotoxicity, including neuroinflammation and oxidative stress. The quantitative data from preclinical models of stroke and glaucoma provide strong evidence for its therapeutic potential.

Future research should focus on further elucidating the precise molecular interactions between this compound and the CaMKIIα hub domain. Investigating the efficacy of this compound in other models of neurodegeneration where CaMKIIα dysregulation is implicated is also a key area for exploration. Ultimately, the translation of these preclinical findings into clinical trials will be crucial to determine the utility of this compound as a neuroprotective therapy in humans. The detailed methodologies provided in this guide serve as a foundation for researchers to build upon these important findings.

References

- 1. This compound Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]

HOCPCA as a Selective CaMKIIα Hub Domain Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical mediator of synaptic plasticity and neuronal signaling. Its dysregulation following ischemic events contributes significantly to excitotoxic cell death. A novel therapeutic strategy has emerged, focusing on the allosteric modulation of the CaMKIIα hub domain. This technical guide provides an in-depth overview of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a selective small molecule ligand that targets the CaMKIIα hub domain. We detail its mechanism of action, present key quantitative data on its binding and efficacy, outline experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the targeted modulation of CaMKIIα.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options. A key pathological process in ischemic brain injury is excitotoxicity, which involves the overactivation of glutamate (B1630785) receptors and a subsequent massive influx of calcium (Ca²⁺) into neurons. This Ca²⁺ overload leads to the aberrant activation of various downstream signaling pathways, including that of CaMKIIα.

This compound, a brain-penetrant analogue of γ-hydroxybutyrate (GHB), has been identified as a first-in-class selective ligand for the hub domain of CaMKIIα.[1][2] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound binds to a distinct allosteric site within the hub domain, which is responsible for the oligomerization of CaMKIIα subunits into a functional holoenzyme.[3] This unique mechanism of action allows for a more nuanced modulation of CaMKIIα activity, particularly under pathological conditions, without affecting its physiological functions, such as long-term potentiation (LTP).[1][2] This guide summarizes the current understanding of this compound as a selective CaMKIIα hub domain ligand.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound and its interaction with CaMKIIα.

Table 1: Binding Affinity and Selectivity of this compound and Related Ligands

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | CaMKIIα | Radioligand Binding ([³H]this compound) | - | 27-fold higher affinity than GHB | [4] |

| This compound | 45 Neurotargets | Radioligand Binding | Selectivity | >100-fold for CaMKIIα | [1] |

| [³H]O-5-HDC | Native CaMKIIα (rat cortical homogenate) | Saturation Binding | KD | 22 nM | [3] |

| [³H]O-5-HDC | Native CaMKIIα (rat cortical homogenate) | Saturation Binding | Bmax | 86.5 pmol/mg protein | [3] |

| PIPA | Recombinant CaMKIIα | [³H]this compound Competition | Ki | 2.6 µM | [5] |

| PIPA | Immobilized CaMKIIα hub | Surface Plasmon Resonance (SPR) | KD | 2.9 ± 0.6 μM | [5] |

Table 2: Effect of this compound on CaMKIIα Hub Domain Stability

| Ligand | CaMKIIα Hub Variant | Assay Type | Parameter | Value | Reference |

| This compound | Wild-Type | Thermal Shift Assay | ΔTm | 11.5 ± 0.6°C | [5] |

| PIPA | Wild-Type | Thermal Shift Assay | ΔTm | 13.04 ± 0.09°C | [5] |

| 5-HDC | Wild-Type | Thermal Shift Assay | ΔTm | 23.7 ± 0.2°C | [5] |

| This compound | W403L Mutant | Thermal Shift Assay | ΔTm | 15.2 ± 1.0°C | [5] |

| PIPA | W403L Mutant | Thermal Shift Assay | ΔTm | 24.5 ± 0.4°C | [5] |

Table 3: In Vivo Efficacy of this compound in Ischemic Stroke Models

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| dMCAO (mice) | 175 mg/kg this compound | Cytosolic pThr286-CaMKIIα levels | 66% increase (restored to sham levels) | [1][2] |

| pMCAO (mice) | 175 mg/kg this compound | ΔCaMKII (31 kDa fragment) in membrane fraction | Downregulation | [1][2] |

| Photothrombotic Stroke (mice) | 175 mg/kg this compound (3, 6, or 12h post-stroke) | Infarct Volume | ~40-50% reduction | [6] |

Signaling Pathways and Mechanism of Action

CaMKIIα Dysregulation in Ischemia

Following an ischemic insult, excessive glutamate release triggers a massive influx of Ca²⁺ through NMDA receptors. This leads to the activation of CaMKIIα, characterized by its autophosphorylation at Threonine 286 (pThr286). Activated CaMKIIα translocates to the postsynaptic density (PSD), where it contributes to neurotoxic signaling. Furthermore, sustained CaMKIIα activation can lead to its cleavage by calpain, generating a constitutively active fragment known as ΔCaMKII, which further exacerbates neuronal damage.[1][2]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by binding to a deep cavity within the hub domain of CaMKIIα.[1] This binding allosterically modulates the enzyme's function in a pathospecific manner. This compound binding leads to the stabilization of the CaMKIIα holoenzyme, as evidenced by an increased melting temperature in thermal shift assays.[2][5] In the context of ischemia, this compound treatment normalizes the levels of cytosolic pThr286-CaMKIIα and downregulates the ischemia-induced expression of the constitutively active ΔCaMKII fragment in the membrane fraction.[1][2] This alleviates the aberrant CaMKIIα signaling, ultimately leading to neuroprotection.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

[³H]this compound Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and other compounds to the CaMKIIα hub domain.

-

Preparation of Homogenates: Whole-cell homogenates from HEK293T cells transiently overexpressing CaMKIIα or rat cortical tissue are prepared.

-

Incubation: 10-15 µg of protein is incubated with a specific concentration of [³H]this compound (or a competing radioligand like [³H]O-5-HDC) in a suitable buffer (e.g., 50 mM KH₂PO₄, pH 6.0) in a 96-well format. For competition assays, various concentrations of unlabeled this compound or other test compounds are included.

-

Equilibrium Binding: Incubation is typically carried out on ice for 60 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM GHB). Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed to determine KD and Bmax values. Competition binding data are used to calculate Ki values using the Cheng-Prusoff equation.

Thermal Shift Assay (Differential Scanning Fluorometry)

This assay measures the thermal stability of the CaMKIIα hub domain in the presence and absence of ligands.

-

Protein Preparation: Purified CaMKIIα hub domain protein is used.

-

Reaction Mixture: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The reaction is prepared with and without various concentrations of this compound or other test compounds.

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient.

-

Fluorescence Measurement: The fluorescence intensity is measured as the temperature increases.

-

Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of a ligand indicates the extent of stabilization.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used animal model of focal ischemic stroke.

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament (e.g., 7-0 nylon suture with a silicone-coated tip) is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 30 or 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

This compound Administration: this compound (e.g., 175 mg/kg) or vehicle is administered intraperitoneally at various time points before or after the induction of ischemia.

-

Outcome Measures:

-

Infarct Volume: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Neurological Deficit Scoring: Sensorimotor function is assessed using tests such as the grid-walking task or the cylinder test.

-

Biochemical Analysis: Brain tissue from the peri-infarct region is harvested for Western blot analysis.

-

Western Blotting

This technique is used to detect and quantify specific proteins, such as total CaMKIIα, pThr286-CaMKIIα, and ΔCaMKII.

-

Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-CaMKIIα, anti-pThr286-CaMKIIα) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., actin or tubulin).

Conclusion

This compound represents a promising therapeutic candidate for ischemic stroke and potentially other neurological disorders characterized by CaMKIIα dysregulation. Its selective targeting of the CaMKIIα hub domain offers a novel, pathospecific mechanism of action that preserves the physiological functions of the kinase. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the broader field of allosteric modulation of CaMKIIα. Future studies should focus on further elucidating the precise molecular mechanisms by which hub domain ligands modulate CaMKIIα function and on translating these preclinical findings into clinical applications.

References

- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties of 3-hydroxycyclopent-1-enecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxycyclopent-1-enecarboxylic acid, commonly referred to as HOCPCA, is a cyclic organic compound with significant biological activity, particularly in the realm of neuroprotection.[1][2] As a conformationally restricted analog of γ-hydroxybutyrate (GHB), this compound exhibits high affinity and selectivity for a specific binding site on the α-subunit of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), a key enzyme in neuronal signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of 3-hydroxycyclopent-1-enecarboxylic acid, including its physical characteristics, chemical reactivity, and spectroscopic data. The guide also delves into its significant role in modulating CaMKIIα signaling, a pathway of considerable interest in the development of therapeutics for ischemic stroke and other neurological disorders.

Chemical and Physical Properties

While extensive research has been conducted on the biological activity of 3-hydroxycyclopent-1-enecarboxylic acid, detailed experimental data on some of its physical properties remain elusive in publicly accessible literature. The available information is summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C6H8O3 | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| IUPAC Name | 3-hydroxycyclopent-1-enecarboxylic acid | [2] |

| CAS Number | 867178-11-8 | [2] |

| Canonical SMILES | C1CC(=CC1O)C(=O)O | [2] |

| InChI Key | VKJGQKRRULDFCI-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in DMSO. | [2] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| pKa | Data not available in searched literature. |

Chemical Reactivity

3-hydroxycyclopent-1-enecarboxylic acid possesses two primary functional groups that dictate its chemical reactivity: a carboxylic acid and a secondary alcohol on a cyclopentene (B43876) ring.

-

Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation.[2]

-

Oxidation: The secondary hydroxyl group is susceptible to oxidation to form a ketone.[2]

Spectroscopic Data

Detailed experimental spectra for 3-hydroxycyclopent-1-enecarboxylic acid are not widely available. However, the expected spectroscopic features can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the cyclopentene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display signals for the carboxylic carbon, the two olefinic carbons, the carbon atom attached to the hydroxyl group, and the remaining two aliphatic carbons in the ring.

Infrared (IR) Spectroscopy: The IR spectrum of 3-hydroxycyclopent-1-enecarboxylic acid would be characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

An absorption band for the C=C stretching of the alkene around 1650 cm⁻¹.

-

A broad absorption for the O-H stretching of the alcohol group in the region of 3200-3600 cm⁻¹.

Experimental Protocols

A general workflow for the synthesis and analysis of similar compounds is presented below. This is a hypothetical workflow and would require optimization for 3-hydroxycyclopent-1-enecarboxylic acid.

Figure 1. A generalized workflow for the synthesis, purification, and analysis of a carboxylic acid derivative.

Biological Activity and Signaling Pathway

The primary biological significance of 3-hydroxycyclopent-1-enecarboxylic acid lies in its selective interaction with the α-subunit of CaMKII.[2] This interaction is of particular interest in the context of neurological damage following ischemic events.

Mechanism of Action in Cerebral Ischemia:

Cerebral ischemia leads to an excessive influx of Ca²⁺ into neurons, causing dysregulation of CaMKIIα.[5][6] This includes sustained autophosphorylation at Threonine 286 (pThr286), rendering the kinase constitutively active, and proteolytic cleavage by calpain, which also results in a constitutively active fragment.[7] This aberrant CaMKIIα activity contributes to neuronal cell death.[5][6]

This compound acts as a neuroprotective agent by binding to the hub domain of CaMKIIα.[1] This binding stabilizes the oligomeric state of the enzyme and modulates its activity.[5] Specifically, this compound has been shown to normalize the levels of cytosolic pThr286-CaMKIIα and downregulate the ischemia-specific constitutively active fragment of CaMKIIα.[8] This targeted modulation of pathological CaMKIIα activity, without affecting its normal physiological functions, makes this compound a promising candidate for therapeutic intervention in stroke.[5][6]

The following diagram illustrates the proposed signaling pathway of this compound's neuroprotective action in the context of cerebral ischemia.

Figure 2. Proposed signaling pathway of this compound in mitigating ischemia-induced neuronal damage.

Conclusion

3-hydroxycyclopent-1-enecarboxylic acid is a molecule of significant interest due to its potent and selective modulation of CaMKIIα. While its biological activity has been the focus of considerable research, a comprehensive public repository of its fundamental chemical and physical properties is currently lacking. This guide has synthesized the available information and highlighted the areas where further experimental characterization is needed. The unique mechanism of action of this compound in the context of cerebral ischemia underscores its potential as a lead compound in the development of novel neuroprotective therapies. Further research into its synthesis, characterization, and downstream signaling effects will be crucial for realizing its therapeutic promise.

References

- 1. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 867178-11-8 | >98% [smolecule.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HOCPCA: A High-Affinity Ligand for GHB High-Affinity Binding Sites (CaMKIIα) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) for the high-affinity γ-hydroxybutyrate (GHB) binding site, now identified as the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction

For decades, the existence of a high-affinity binding site for the endogenous neurotransmitter γ-hydroxybutyrate (GHB) has been known, distinct from its low-affinity interaction with GABAB receptors. The recent identification of this site as the hub domain of CaMKIIα has marked a significant breakthrough in understanding the pharmacology of GHB and its analogs.[1] this compound has emerged as a pivotal tool in this research, demonstrating high affinity and remarkable selectivity for CaMKIIα.[2][3] This guide delves into the specifics of this interaction.

Binding Affinity of this compound and Related Compounds

The affinity of this compound and other key ligands for the GHB high-affinity binding site (CaMKIIα) has been determined through radioligand binding assays. The data consistently demonstrate that this compound is a high-affinity ligand, with its (R)-enantiomer showing the highest affinity.

| Compound | Parameter | Value | Species/System | Reference |

| (R)-HOCPCA | IC50 | 86 nM | Rat Brain Homogenate | [4] |

| (RS)-HOCPCA | IC50 | 120 nM | Rat Brain Homogenate | [4] |

| This compound | Ki | 1.27 µM | Recombinant Human CaMKIIα | [5] |

| GHB | IC50 | 3300 nM | Rat Brain Homogenate | [4] |

| GHB | Ki | 24.1 µM | Recombinant Human CaMKIIα | [5] |

| [3H]this compound | Kd | 73.8 nM | Rodent Brain (pH 6.0) | [6] |

| [3H]this compound | Kd | 2312 nM | Rodent Brain (pH 7.4) | [6] |

Table 1: Binding Affinity Data for this compound and GHB at the High-Affinity GHB Site (CaMKIIα).

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for the CaMKIIα hub domain over other potential targets, including other CaMKII isoforms and the classical GABA receptors.

Selectivity over GABAA and GABAB Receptors

Early studies robustly established the selectivity of this compound. In competitive binding assays, (R)-HOCPCA and its racemic form showed no significant affinity for GABAA or GABAB receptors at concentrations up to 1 mM.[4]

| Receptor | Ligand | IC50 | Species/System | Reference |

| GABAA | (R)-HOCPCA | > 1 mM | Rat Brain Homogenate | [4] |

| GABAB | (R)-HOCPCA | > 1 mM | Rat Brain Homogenate | [4] |

Table 2: Selectivity of this compound for GABAA and GABAB Receptors.

Selectivity for CaMKIIα Isotype

This compound exhibits remarkable selectivity for the α-isoform of CaMKII. Radioligand binding studies using [3H]this compound on HEK293T cells expressing different CaMKII isoforms showed specific binding only to CaMKIIα, with no discernible binding to CaMKIIβ, CaMKIIγ, or CaMKIIδ.[7] This selectivity is further corroborated by the complete absence of [3H]this compound binding in brain tissue from Camk2a-/- (knockout) mice.[2]

Furthermore, a broad screening panel of this compound against 45 different neurotargets revealed a 100-fold selectivity for the CaMKIIα binding site.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of this compound to CaMKIIα.

Protocol for [3H]this compound Radioligand Binding Assay with Recombinant CaMKIIα

This protocol is adapted from studies on HEK293T whole-cell homogenates expressing CaMKIIα.[5]

1. Preparation of Whole-Cell Homogenates:

- Culture HEK293T cells expressing the desired CaMKII isoform.

- Harvest cells and wash with ice-cold PBS.

- Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

- Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

2. Radioligand Binding Assay:

- The assay is performed in a 48-well or 96-well format.

- To each well, add the following in order:

- Binding buffer (50 mM KH2PO4, pH 6.0) to a final volume of 400 µL.

- Competing unlabeled ligand at various concentrations (for competition assays) or buffer (for saturation assays).

- [3H]this compound at a final concentration of approximately 40 nM.

- Whole-cell homogenate (100-150 µg of protein per well).

- Non-specific binding (NSB) is determined in the presence of a high concentration of unlabeled GHB (16-30 mM).

- Incubate the plate for 1 hour on ice.

3. Filtration and Counting:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.

- Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Selectivity Assays at GABAA and GABAB Receptors

This protocol is based on the methods described by Wellendorph et al. (2005).[4]

1. GABAA Receptor Binding Assay:

- Radioligand: [3H]muscimol.

- Tissue: Rat cortical membranes.

- Buffer: 50 mM Tris-citrate buffer, pH 7.1.

- Incubation: 30 minutes at 4°C.

- Non-specific binding: Determined in the presence of 100 µM GABA.

- Procedure: Incubate rat cortical membranes with [3H]muscimol and various concentrations of this compound. Terminate by filtration and quantify radioactivity.

2. GABAB Receptor Binding Assay:

- Radioligand: [3H]CGP54626.

- Tissue: Rat cortical membranes.

- Buffer: 50 mM Tris-HCl buffer with 2.5 mM CaCl2, pH 7.4.

- Incubation: 60 minutes at room temperature.

- Non-specific binding: Determined in the presence of 100 µM baclofen.

- Procedure: Incubate rat cortical membranes with [3H]CGP54626 and various concentrations of this compound. Terminate by filtration and quantify radioactivity.

Signaling Pathways and Experimental Workflows

CaMKIIα Signaling Pathway

CaMKIIα is a serine/threonine kinase that plays a critical role in synaptic plasticity, particularly in the induction of long-term potentiation (LTP). Its activity is tightly regulated by intracellular calcium levels. This compound, by binding to the hub domain, is thought to stabilize the CaMKIIα holoenzyme, which may modulate its activity, particularly under pathological conditions such as ischemia.[3][8]

References

- 1. pnas.org [pnas.org]

- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]

The Modulatory Role of HOCPCA on CaMKII Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of intracellular signaling, particularly in neuronal cells. Its dysregulation is implicated in various pathological conditions, including ischemic stroke. 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a brain-penetrant analogue of γ-hydroxybutyrate (GHB), has emerged as a selective modulator of CaMKIIα, offering a promising therapeutic avenue. This technical guide provides an in-depth analysis of the role of this compound in modulating CaMKII signaling pathways. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the involved signaling cascades.

Introduction to CaMKII and this compound

CaMKII is a serine/threonine protein kinase that plays a vital role in synaptic plasticity and memory formation.[1][2] It exists as a holoenzyme composed of 12 to 14 subunits, with each subunit containing a kinase domain, a regulatory domain, a variable linker, and a hub association domain.[1][2][3] The α and β isoforms are predominantly expressed in the brain.[1][2] Following an influx of intracellular calcium (Ca2+), Ca2+/calmodulin (CaM) binds to the regulatory domain of CaMKII, leading to its activation and autophosphorylation at Threonine 286 (Thr286). This autophosphorylation renders the kinase autonomously active even after Ca2+ levels decline.

This compound is a small molecule that selectively binds to a deep cavity within the hub domain of the CaMKIIα isoform.[1][2][4] This interaction does not directly inhibit the kinase activity but rather allosterically modulates the holoenzyme's function, particularly under pathological conditions such as ischemia.[1][2] this compound has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2][5]

Mechanism of Action of this compound on CaMKII Signaling

This compound exerts its modulatory effects on CaMKII through a multi-faceted mechanism, primarily by stabilizing the CaMKIIα holoenzyme and preventing its pathological dysregulation during ischemic events.

Allosteric Modulation via Hub Domain Binding

This compound selectively binds to the hub domain of CaMKIIα, a region responsible for the oligomerization of the holoenzyme.[1][4] This binding leads to the stabilization of the oligomeric state of the hub domain, as demonstrated in thermal shift assays.[2] This allosteric modulation is believed to alter the overall functionality of the holoenzyme without directly interfering with substrate phosphorylation or Thr286 autophosphorylation under normal physiological conditions.[1][2]

Normalization of Ischemia-Induced CaMKII Autophosphorylation

During an ischemic insult, the massive influx of Ca2+ leads to aberrant and sustained activation of CaMKII, characterized by increased autophosphorylation at Thr286. This compound treatment has been shown to normalize this pathological increase in cytosolic pThr286-CaMKIIα levels following ischemia.[1][6][7][8] This suggests that this compound helps to restore the physiological regulation of CaMKII activity that is lost during an excitotoxic event.

Downregulation of a Constitutively Active CaMKII Fragment

A key pathological consequence of ischemia is the cleavage of CaMKII by calpain, which generates a constitutively active kinase fragment known as ΔCaMKII.[1][2] This fragment, lacking the regulatory and hub domains, contributes to neuronal cell death. This compound treatment has been observed to downregulate the expression of this ischemia-specific ΔCaMKII in the membrane fraction.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on CaMKII signaling and related functional outcomes in preclinical stroke models.

| Parameter | Stroke Model | Treatment | Key Finding | Reference |

| Infarct Volume | pMCAO (permanent Middle Cerebral Artery Occlusion) | 175 mg/kg this compound 30 min post-pMCAO | Significant reduction in infarct volume compared to saline control. | [7] |

| pMCAO | 175 mg/kg this compound 3 h post-pMCAO | Significant reduction in infarct volume compared to saline control. | [7] | |

| Motor Function | pMCAO | 175 mg/kg this compound 30 min post-pMCAO | Improved motor function as assessed by grip strength and pole test. | [7] |

| pMCAO | 175 mg/kg this compound 3 h post-pMCAO | Improved motor function as assessed by grip strength and pole test. | [7] | |

| pThr286-CaMKIIα Levels (Cytosolic) | pMCAO | This compound treatment | Normalized the ischemia-induced increase in cytosolic pThr286 levels. | [1][7] |

| ΔCaMKII Expression (Membrane Fraction) | pMCAO | This compound treatment | Downregulated the ischemia-induced expression of the 31 kDa ΔCaMKII fragment. | [1] |

| Binding Affinity | Recombinant CaMKIIα | [3H]this compound saturation binding | KD value of 22 nM. | [9] |

| Native CaMKIIα (rat cortical homogenate) | Competition binding with GHB | This compound binds with 27-fold higher affinity than GHB. | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on CaMKII signaling.

In Vivo Stroke Models

-

Permanent Middle Cerebral Artery Occlusion (pMCAO):

-

Anesthetize adult male mice.

-

Make a skin incision between the orbit and the external auditory meatus.

-

Temporarily retract the temporalis muscle to expose the skull.

-

Perform a craniotomy to expose the middle cerebral artery (MCA).

-

Permanently occlude the MCA by electrocoagulation.

-

Suture the skin incision and allow the animal to recover.

-

Administer this compound or vehicle (saline) intraperitoneally at specified time points post-occlusion (e.g., 30 minutes or 3 hours).[7]

-

-

Thromboembolic Stroke Model:

-

Induce thrombosis in the MCA by injecting thrombin.

-

Monitor cerebral blood flow to confirm occlusion.

-

Administer this compound and/or alteplase (B1167726) at clinically relevant time points.

-

Biochemical Analyses

-

Subcellular Fractionation:

-

Harvest peri-infarct cortical tissue at a specified time post-stroke (e.g., 2 hours).

-

Homogenize the tissue in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to separate cytosolic and membrane fractions.

-

-

Western Blotting:

-

Separate proteins from cytosolic and membrane fractions by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against total CaMKIIα, pThr286-CaMKII, and ΔCaMKII.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

-

-

Radioligand Binding Assays:

-

Prepare whole-cell homogenates from HEK293T cells expressing recombinant CaMKIIα or from rat cortical tissue.

-

Incubate the homogenate with a radiolabeled ligand such as [³H]this compound in a binding buffer.

-

For competition assays, include varying concentrations of unlabeled ligands (e.g., this compound, GHB).

-

Separate bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine binding affinity (KD) and binding capacity (Bmax).[9]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1. Canonical CaMKII Activation Pathway.

Figure 2. this compound's Modulation of Ischemia-Induced CaMKII Dysregulation.

Figure 3. General Experimental Workflow for Studying this compound's Effects.

Conclusion

This compound represents a novel class of CaMKIIα modulators with a distinct mechanism of action centered on the allosteric regulation of the holoenzyme's hub domain. By stabilizing the CaMKIIα complex, this compound effectively counteracts the pathological dysregulation of the kinase during ischemic events, leading to the normalization of autophosphorylation and the prevention of the formation of a constitutively active, neurotoxic fragment. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader strategy of targeting the CaMKII hub domain for the treatment of neurological disorders. The presented signaling pathway diagrams provide a clear visual framework for understanding the intricate molecular interactions involved. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated CaMKII modulation and to translate these promising preclinical findings into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]

- 9. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

HOCPCA's neuroprotective effects in ischemic stroke models

A Technical Guide on the Preclinical Evidence and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 3-hydroxy-4-(2-oxiranyl-cyclopropyl)-benzoic acid methyl ester (HOCPCA) in preclinical models of ischemic stroke. This compound, a cyclic analogue of γ-hydroxybutyrate (GHB), has emerged as a promising therapeutic candidate due to its selective action on the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key player in the ischemic cascade. This document summarizes the quantitative data from various experimental models, details the methodologies employed in these studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Efficacy of this compound in Ischemic Stroke Models

This compound has demonstrated significant neuroprotective effects across multiple, clinically relevant murine models of ischemic stroke. The quantitative data from these studies are summarized below, highlighting the compound's ability to reduce infarct volume and improve functional outcomes.

| Stroke Model | Treatment Protocol | Key Findings | Reference |

| Permanent Distal Middle Cerebral Artery Occlusion (dMCAO) | 175 mg/kg this compound (i.p.) administered 30 minutes post-dMCAO. | - 26% reduction in infarct volume compared to saline-treated mice (16.6 ± 5.9 mm³ vs. 12.3 ± 6.2 mm³; p = 0.0485).- Alleviation of forelimb grip strength asymmetry. | [1] |

| Thromboembolic Stroke | 175 mg/kg this compound (i.p.) administered 30 minutes post-stroke, alone or in combination with tPA. | - this compound alone did not significantly reduce infarct size.- Combination with tPA did not offer additional reduction in infarct volume compared to tPA alone.- this compound treatment, both alone and in combination with tPA, relieved stroke-induced forelimb asymmetry in grip strength at day 3 post-stroke. | [1][2] |

| Photothrombotic Stroke (PTS) | Single dose of this compound administered 30 minutes and 3-12 hours post-PTS. | - Neuroprotective effects on both infarct size and motor function. | [1] |

| Photothrombotic Stroke (PTS) | 175 mg/kg this compound administered 3, 6, and 12 hours post-stroke. | - Pronounced reduction in infarct volume by approximately 40-50% at 7 days post-stroke. | [3] |

Mechanism of Action: Modulation of CaMKIIα Signaling

The neuroprotective effects of this compound are attributed to its unique interaction with the hub domain of CaMKIIα.[1] During an ischemic event, excessive glutamate (B1630785) release leads to a massive influx of Ca2+, causing dysregulation of CaMKIIα.[4] This includes increased autophosphorylation and the generation of a constitutively active cleavage fragment, ΔCaMKII, both of which contribute to excitotoxic neuronal death.[1][5]

This compound selectively binds to and stabilizes the CaMKIIα hub domain, but only under pathological ischemic conditions.[1] This interaction does not affect the physiological signaling of CaMKIIα, highlighting its pathospecific mechanism.[4][5] The binding of this compound leads to a normalization of cytosolic Thr286 autophosphorylation and a downregulation of the ischemia-specific ΔCaMKII fragment.[1][5][6] By preventing the aberrant, long-lasting activity of CaMKIIα, this compound mitigates downstream cell death pathways and dampens inflammatory responses.[1][5]

Caption: Proposed mechanism of this compound's neuroprotective action in ischemic stroke.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

Animal Models of Ischemic Stroke

-

Permanent Distal Middle Cerebral Artery Occlusion (dMCAO): This model induces a focal ischemic lesion with a pronounced penumbra. The distal part of the MCA is permanently occluded, typically through electrocoagulation.[1]

-

Thromboembolic Stroke Model: This model mimics the clinical scenario of clot-induced ischemia and subsequent reperfusion. A thrombus is introduced into the middle cerebral artery to induce occlusion.[1][2]

-

Photothrombotic Stroke (PTS): This model creates a precise and reproducible focal ischemic lesion. A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by illumination of a specific cortical area, leading to endothelial damage and thrombus formation.[1][3]

Caption: Overview of ischemic stroke models used to evaluate this compound.

Drug Administration and Outcome Measures

-

This compound Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 175 mg/kg.[1] The timing of administration varied depending on the specific study design, ranging from 30 minutes to 12 hours post-stroke induction.[1][3]

-

Infarct Volume Assessment: Three days post-stroke, animals were euthanized, and brains were sectioned and stained with cresyl violet. The infarct volume was then quantified from the stained sections.[1]

-

Functional Outcome Assessment (Grip Strength Test): Forelimb grip strength was measured to assess sensorimotor deficits. The asymmetry in grip strength between the contralateral and ipsilateral forelimbs relative to the lesion was used as an indicator of functional impairment.[1][2]

-

Biochemical Analysis: To investigate the mechanism of action, brain tissue from the peri-infarct cortex was collected. Western blotting was used to assess the expression and phosphorylation levels of CaMKIIα and the presence of the ΔCaMKII cleavage product in cytosolic and membrane fractions.[1]

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound in ischemic stroke. Its ability to reduce infarct volume and improve functional outcomes in multiple models, coupled with a well-defined and pathospecific mechanism of action, makes it an attractive candidate for further development. The selective modulation of the CaMKIIα hub domain represents a novel therapeutic strategy that avoids the complications associated with broad kinase inhibition.[2]

Future research should focus on further elucidating the downstream consequences of this compound-mediated CaMKIIα modulation and its effects on inflammatory pathways.[1][6] Establishing a causal link between CaMKIIα holoenzyme stabilization and the observed in vivo neuroprotection is also a critical next step.[5][6] The promising preclinical results, particularly the extended therapeutic window of up to 12 hours in the photothrombotic stroke model, warrant further investigation into the clinical translatability of this compound for the treatment of acute ischemic stroke.[3]

References

- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of HOCPCA on Neuronal Activity and Memory: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a cyclic analogue of γ-hydroxybutyrate (GHB), has emerged as a promising neuroprotective agent with the potential to mitigate neuronal damage and improve cognitive deficits following ischemic events. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantifiable effects on neuronal activity and memory, and detailed experimental protocols for its investigation. This compound selectively targets and stabilizes the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme in synaptic plasticity and excitotoxicity. By modulating aberrant CaMKIIα signaling, this compound has been shown to improve neuronal function and cognitive performance in preclinical models of stroke. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action: Targeting the CaMKIIα Hub Domain

This compound's primary molecular target is the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα).[1][2][3][4] CaMKIIα is a key protein in neuronal signaling, playing a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1] However, under pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to massive Ca2+ influx into neurons, causing dysregulation and overactivation of CaMKIIα, which in turn contributes to excitotoxic cell death.[1][2][4]

This compound acts as a selective ligand for the CaMKIIα hub domain, which is responsible for the assembly of the holoenzyme complex.[1][5] The binding of this compound is believed to stabilize the oligomeric state of the hub domain.[1] This interaction does not directly inhibit the kinase activity of CaMKIIα under normal physiological conditions, which explains why this compound does not appear to affect processes like LTP.[1][5] Instead, its therapeutic effect is evident in pathological states of CaMKIIα dysregulation.[1][5]

Following an ischemic insult, this compound has been shown to:

-

Normalize Cytosolic Thr286 Autophosphorylation: It reverses the increased autophosphorylation of CaMKIIα at threonine 286 in the cytosol of the peri-infarct cortex.[1][2][5]

-

Downregulate a Constitutively Active CaMKII Fragment: this compound reduces the ischemia-specific expression of a proteolytic fragment of CaMKII that is constitutively active.[1][2][5]

-

Alleviate Aberrant CaMKII Signaling: By modulating distinct pools of dysregulated CaMKII, this compound mitigates the aberrant signaling cascades that lead to neuronal damage.[1][2][5]

Data Presentation: Quantitative Effects of this compound

The neuroprotective and cognitive-enhancing effects of this compound have been quantified in various preclinical studies. The following tables summarize key findings from a study by Griem-Krey et al. in a mouse model of distal middle cerebral artery occlusion (dMCAO).

Table 1: Effect of this compound on Infarct Volume and Motor Function

| Parameter | Saline Control | This compound (175 mg/kg) | p-value |

| Infarct Volume (mm³) 3 days post-dMCAO | 16.6 ± 5.9 | 12.3 ± 6.2 | 0.0485 |

| Grip Strength Asymmetry (Contralateral/Ipsilateral) 3 days post-pMCAO | Significant Asymmetry | Asymmetry Alleviated | 0.0172 (for asymmetry in control) |

| Brain Tissue Loss (mm³) 14 days post-dMCAO | 9.58 ± 2.78 | 8.43 ± 2.31 | 0.6607 |

Data presented as mean ± standard deviation. A single dose of this compound was administered intraperitoneally.[1][5]

Table 2: this compound's Impact on Cognitive Function

| Behavioral Test | Metric | Sham Control | Saline-Treated dMCAO | This compound-Treated dMCAO | p-value (Saline vs this compound) |

| Novel Object Recognition (NOR) | Time with Novel Object (%) | 79.05 ± (not specified) | 60.71 ± 11.45 | 74.18 ± 11.9 | 0.012 |

| Y-Maze | Spatial Memory | (Data not fully quantified in abstract) | (Data not fully quantified in abstract) | Improved Spatial Memory | (Not specified) |

Data presented as mean ± standard deviation. Cognitive function was assessed two weeks post-dMCAO.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental design described by Griem-Krey et al.

Animal Model: Distal Middle Cerebral Artery Occlusion (dMCAO)

The dMCAO model is used to induce a focal ischemic stroke in mice.

-

Anesthesia: Mice are anesthetized with isoflurane.

-

Surgical Procedure: A small incision is made between the eye and the ear. The temporalis muscle is retracted to expose the skull. A small burr hole is drilled over the distal MCA. The dura is carefully opened, and the MCA is permanently occluded using electrocoagulation.

-

Sham Control: Sham-operated animals undergo the same surgical procedure without the occlusion of the MCA.

-

Post-operative Care: Animals receive appropriate post-operative care, including analgesics and hydration.

Electrophysiological Recordings

To assess neuronal activity, ex vivo brain slice electrophysiology is performed.

-

Slice Preparation: Two weeks post-dMCAO, mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.3 MgSO4, 2 CaCl2, and 10 glucose, saturated with 95% O2/5% CO2. Coronal brain slices (400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus using a glass microelectrode. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway.

Behavioral Assays

This task assesses recognition memory.

-

Habituation: Mice are habituated to an open-field arena for a set period over several days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory. The discrimination index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

This task evaluates spatial working memory.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed in the center of the maze and allowed to freely explore the arms for a set duration. The sequence of arm entries is recorded.

-

Analysis: Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100. Higher alternation percentages reflect better spatial working memory.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for conditions involving CaMKIIα dysregulation, such as ischemic stroke. Its unique mechanism of selectively modulating pathological CaMKIIα activity without interfering with normal physiological function makes it an attractive candidate for further development.[1][2][4] The data strongly suggest that this compound can ameliorate neuronal damage and improve cognitive outcomes.

Future research should focus on:

-

Elucidating the precise molecular details of how this compound binding to the hub domain leads to the stabilization of the holoenzyme and the normalization of its activity.

-

Investigating the therapeutic window and optimal dosing for this compound in different models of neurological disorders.

-

Exploring the potential of this compound in other neurodegenerative diseases where CaMKIIα dysregulation is implicated.

-

Further examining its effects on dampening inflammatory changes as a potential underlying protective mechanism.[1][2][3]

This guide provides a foundational understanding of this compound's impact on neuronal function and memory, offering a starting point for researchers aiming to build upon this promising area of neuropharmacology.

References

- 1. The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - The GHB analogue this compound improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - La Trobe - Figshare [opal.latrobe.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. biorxiv.org [biorxiv.org]

HOCPCA: A High-Affinity Ligand for the CaMKIIα Hub Domain - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-hydroxycyclopentanecarboxylic acid (HOCPCA), a potent and selective structural analog of the neurotransmitter γ-hydroxybutyrate (GHB). This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the high-affinity GHB binding site, now identified as the hub domain of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). This document details the pharmacological properties of this compound, including its binding affinity and its effects on CaMKIIα function. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize this compound and its interaction with CaMKIIα, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction: this compound as a Selective GHB Analog

Gamma-hydroxybutyrate (GHB) is an endogenous metabolite of GABA with complex pharmacology, acting as a low-affinity agonist at GABAB receptors and a high-affinity ligand at a distinct binding site.[1][2][3] The identity of this high-affinity site remained elusive for decades until recent studies identified it as the hub domain of CaMKIIα, a crucial protein kinase involved in synaptic plasticity and memory.[1][2][3] this compound (3-hydroxycyclopent-1-enecarboxylic acid) is a conformationally restricted analog of GHB that exhibits significantly higher affinity and selectivity for the CaMKIIα hub domain compared to GHB itself and lacks activity at GABAB receptors.[1] This selectivity makes this compound an invaluable tool for isolating and studying the functions mediated by the CaMKIIα hub domain.

Pharmacology of this compound

Binding Affinity and Selectivity

This compound binds to the CaMKIIα hub domain with high affinity. Radioligand binding assays using [3H]this compound have been instrumental in characterizing this interaction. The binding is pH-dependent, with significantly higher affinity observed at pH 6.0.[4] Competition binding studies have allowed for the determination of the inhibition constants (Ki) for this compound and other GHB analogs, highlighting the superior affinity of this compound.

Table 1: Binding Affinities of GHB and its Analogs at the CaMKIIα Hub Domain

| Compound | Ki (μM) | Reference |

| GHB | 61.7 | [1] |

| This compound | 2.6 | [5] |

| 5-HDC | Not explicitly found | |

| PIPA | 2.6 | [5] |

Note: Affinity values can vary between studies depending on the experimental conditions.

Mechanism of Action at CaMKIIα

This compound acts as a modulator of CaMKIIα function through its interaction with the hub domain. Unlike typical kinase inhibitors that target the ATP-binding site, this compound's binding to the hub domain allosterically influences the enzyme's properties.

The primary mechanism by which this compound affects CaMKIIα is through the stabilization of the hub domain's oligomeric structure.[2][5][6][7][8] This stabilization has been demonstrated in thermal shift assays, where this compound binding significantly increases the melting temperature of the CaMKIIα hub domain.[2][5][6][7][8] This stabilization is thought to modulate CaMKIIα activity and its interaction with other proteins, particularly under conditions of pathological overactivation, such as in ischemic stroke.[6][7][8] this compound has been shown to be neuroprotective in animal models of stroke, and this effect is attributed to its ability to normalize ischemia-induced dysregulation of CaMKIIα, including its autophosphorylation at Threonine 286.[6][7]

Signaling Pathway of this compound's Action on CaMKIIα

Caption: this compound's neuroprotective mechanism in ischemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CaMKIIα.

[3H]this compound Radioligand Binding Assay

This protocol is adapted from studies characterizing [3H]this compound binding to native and recombinant CaMKIIα.[5][9]

Objective: To determine the affinity (Kd) of [3H]this compound and the inhibition constants (Ki) of unlabeled ligands for the CaMKIIα hub domain.

Materials:

-

[3H]this compound (specific activity ~40-60 Ci/mmol)

-

HEK293T cells expressing recombinant CaMKIIα or rat cortical tissue

-

Binding Buffer: 50 mM KH2PO4, pH 6.0

-

Wash Buffer: Ice-cold Binding Buffer

-

Unlabeled this compound, GHB, and other test compounds

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Cell scraper, dounce homogenizer, refrigerated centrifuge, filtration manifold, scintillation counter

Procedure:

-

Membrane Preparation:

-

For cultured cells: Wash cells with ice-cold PBS, scrape, and centrifuge. Resuspend the pellet in Binding Buffer and homogenize using a dounce homogenizer.

-

For brain tissue: Homogenize tissue in ice-cold Binding Buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh Binding Buffer, and repeat the centrifugation.

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., BCA).

-

-

Saturation Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of Binding Buffer (for total binding) or 1 mM unlabeled GHB (for non-specific binding).

-

50 µL of increasing concentrations of [3H]this compound (e.g., 0.1 - 100 nM).

-

100 µL of membrane preparation (50-100 µg of protein).

-

-

Incubate on ice for 60 minutes.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of increasing concentrations of the unlabeled test compound (e.g., 10-10 to 10-3 M).

-

50 µL of a fixed concentration of [3H]this compound (at its Kd value, e.g., 40 nM).

-

100 µL of membrane preparation (50-100 µg of protein).

-

-

Incubate on ice for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the specific binding data.

-

For competition binding, calculate the IC50 value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for [³H]this compound radioligand binding assays.

Thermal Shift Assay (TSA)

This protocol is based on studies demonstrating the stabilization of the CaMKIIα hub domain by this compound.[2][5][6][7][8][10][11]

Objective: To assess the ability of this compound and other ligands to stabilize the tertiary structure of the CaMKIIα hub domain by measuring changes in its melting temperature (Tm).

Materials:

-

Purified recombinant CaMKIIα hub domain protein

-

SYPRO Orange dye (5000x stock in DMSO)

-

TSA Buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl

-

This compound and other test compounds

-

Real-time PCR instrument capable of fluorescence detection over a temperature gradient

Procedure:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare the reaction mixture (final volume of 20 µL) containing:

-

2 µM purified CaMKIIα hub domain protein.

-

5x SYPRO Orange dye.

-

Varying concentrations of this compound or other test compounds (e.g., 0.1 µM to 1 mM).

-

TSA Buffer to the final volume.

-

-

Include a no-ligand control (vehicle).

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate melting curves.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of the ligand.

-

Western Blot Analysis of CaMKIIα Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on CaMKIIα autophosphorylation in response to ischemic conditions.[6][7]

Objective: To quantify the levels of total and phosphorylated CaMKIIα (at Thr286) in cell or tissue lysates following treatment with this compound.

Materials:

-

Primary antibodies:

-

Rabbit anti-phospho-CaMKIIα (Thr286)

-

Mouse anti-total CaMKIIα

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells or animals as required (e.g., induce ischemia and treat with this compound).

-

Harvest cells or dissect tissue and immediately lyse in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CaMKIIα (Thr286) (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Quantification:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody for total CaMKIIα and then the loading control, following the same immunoblotting procedure.

-

Quantify the band intensities using image analysis software. Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal, and then to the loading control.

-

Synthesis of this compound

The synthesis of this compound has been described in the literature. A common route involves the allylic oxidation of a cyclopentene (B43876) carboxylate precursor followed by reduction of the resulting ketone.

Logical Relationship in this compound Synthesis

Caption: A synthetic route to this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of the CaMKIIα hub domain in health and disease. Its high affinity and specificity, coupled with its demonstrated neuroprotective effects, make it a valuable lead compound for the development of novel therapeutics targeting neurological disorders associated with CaMKIIα dysregulation. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacology of this compound and its therapeutic potential.

References